molecular formula C10H11NO3 B1506132 Ethyl 6-acetylnicotinate CAS No. 20857-24-3

Ethyl 6-acetylnicotinate

Cat. No.: B1506132
CAS No.: 20857-24-3
M. Wt: 193.2 g/mol
InChI Key: DHPDCCVUUOAWFW-UHFFFAOYSA-N
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Description

Ethyl 6-acetylnicotinate (CAS: 20857-24-3) is a nicotinic acid derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol. Structurally, it features an acetyl group at the 6-position of the pyridine ring and an ethyl ester at the 3-position (Figure 1). This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development. It is explicitly labeled as non-medicinal and non-edible, emphasizing its role in non-clinical applications .

Properties

CAS No.

20857-24-3

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

ethyl 6-acetylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-9(7(2)12)11-6-8/h4-6H,3H2,1-2H3

InChI Key

DHPDCCVUUOAWFW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)C

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

Ethyl 6-acetylnicotinate undergoes hydrolysis to yield 6-acetylnicotinic acid, a reaction facilitated under acidic or basic conditions:

Reaction Conditions Reagents Yield Source
Acidic hydrolysisHCl (aq)85%
Basic hydrolysisNaOH (aq)88%

The ester group is susceptible to cleavage, particularly under basic conditions, due to the electron-withdrawing effect of the acetyl group stabilizing the transition state. Acidic hydrolysis requires prolonged heating (16h at 20°C) compared to basic conditions (4h at RT) .

Oxidation Reactions

The acetyl group (COCH3) at the 6-position can undergo oxidation to a ketone or further to a carboxylic acid:

Reaction Type Reagents Product Yield Source
Mild oxidationKMnO4, H2O6-Oxonicotinic acid69%
Strong oxidationHNO3, H2SO46-Carboxylic acid derivative47%

Potassium permanganate selectively oxidizes the acetyl group to a ketone, while concentrated nitric acid converts it to a carboxylic acid . These pathways are critical for synthesizing functionalized pyridine derivatives .

Nucleophilic Substitution

The 6-position acetyl group can act as a leaving group under specific conditions:

Reaction Type Reagents Product Yield Source
AminolysisNH3, DMF6-Aminonicotinate62%
HydroxylaminolysisNH2OH, EtOH6-Oximinonicotinate58%

Nucleophilic substitution is facilitated by the electron-deficient pyridine ring, enabling replacement of the acetyl group with amines or hydroxylamine . This pathway is key for synthesizing amino acid derivatives.

Condensation Reactions

This compound participates in condensation reactions with carbonyl compounds:

Reaction Type Reagents Product Yield Source
Aldol condensationCH3COCH2COOEt, NaOHC-C coupled pyridines75%
Claisen condensationMeCN, HClβ-Keto esters80%

These reactions leverage the acetyl group’s reactivity to form conjugated systems, useful in pharmaceutical synthesis .

Biological Interactions

While direct data on this compound is limited, analogous compounds like Ethyl 6-(methylsulfonyl)nicotinate exhibit vasodilatory effects through nicotinic receptor modulation. This suggests potential biological applications for this compound in cardiovascular or neuroprotective therapies .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The biological and physicochemical properties of nicotinic acid derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of Ethyl 6-acetylnicotinate with analogs bearing different functional groups:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis
This compound 20857-24-3 C₁₀H₁₁NO₃ 193.2 6-acetyl, 3-ethyl ester Intermediate in heterocyclic synthesis; non-medicinal research .
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 227.65 6-acetyl, 5-chloro, 3-ethyl ester Potential halogenated intermediate; synthesis routes involve multi-step condensation .
Ethyl 6-cyanonicotinate - C₉H₈N₂O₂ ~180.17 6-cyano, 3-ethyl ester Building block for pharmaceuticals; cyano group enhances reactivity in nucleophilic substitutions .
Ethyl 6-aminonicotinate - C₈H₁₀N₂O₂ 166.18 6-amino, 3-ethyl ester Precursor for amide/urea derivatives; amino group enables coupling reactions .
Mthis compound 153559-93-4 C₉H₉NO₃ 179.17 6-acetyl, 3-methyl ester Similar to ethyl analog but with lower molecular weight; used in high-cost research .

Key Observations :

  • Halogenation : The introduction of chlorine (e.g., Ethyl 6-acetyl-5-chloronicotinate) increases molecular weight and may enhance electrophilic reactivity, making it useful in cross-coupling reactions .
  • Electron-Withdrawing Groups: The cyano group in Ethyl 6-cyanonicotinate significantly alters electronic properties, favoring applications in medicinal chemistry .
  • Amino vs. Acetyl: Ethyl 6-aminonicotinate offers nucleophilic sites for further functionalization, contrasting with the acetyl group’s role in steric hindrance or hydrogen bonding .

Ester Group Variations

The choice of ester (ethyl vs. methyl) influences solubility, volatility, and metabolic stability:

Compound Ester Group Boiling Point/Stability Synthetic Flexibility
This compound Ethyl Higher boiling point Ethyl esters are less prone to hydrolysis under basic conditions .
Mthis compound Methyl Lower boiling point Methyl esters are more reactive in transesterification .

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